molecular formula C19H15N3O2S2 B2797217 3-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 2034370-61-9

3-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B2797217
CAS No.: 2034370-61-9
M. Wt: 381.47
InChI Key: IHSIKKQYENFDLB-UHFFFAOYSA-N
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Description

3-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties. The compound features a benzo[b]thiophene core, a thiophene ring, and an oxadiazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multiple steps, including the formation of the benzo[b]thiophene core, the thiophene ring, and the oxadiazole ring. Common synthetic routes include:

Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

3-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to facilitate the reactions.

Comparison with Similar Compounds

3-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

Biological Activity

3-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, mechanisms of action, and therapeutic applications of this compound, drawing from diverse research sources.

Chemical Structure and Properties

The molecular structure of this compound includes several notable functional groups:

  • Benzothiophene moiety : Imparts unique electronic properties.
  • Pyrrolidine ring : Contributes to the compound's ability to interact with biological targets.
  • Oxadiazole ring : Known for its role in biological activity due to its electron-withdrawing characteristics.

Molecular Formula : C₁₅H₁₃N₃O₂S₂
Molecular Weight : 349.4 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Benzothiophene Moiety : Utilizing cyclization reactions involving sodium sulfide and copper(I) iodide.
  • Synthesis of the Pyrrolidine Ring : Achieved through the reaction of suitable amines with carbonyl compounds.
  • Construction of the Oxadiazole Ring : Often formed via cyclization reactions involving hydrazine derivatives and carboxylic acids.

Biological Evaluations

Recent studies have highlighted the biological activity of this compound across various assays. Key findings include:

Antiviral Activity

Research has demonstrated that derivatives of oxadiazole compounds exhibit significant antiviral properties. For instance, compounds similar to this compound have been tested against viruses such as:

CompoundVirus TargetEC50 (μM)Reference
L7PD-L11.8
L24HCV6.7

Anticancer Activity

The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies indicated that it could effectively inhibit tumor growth by targeting specific pathways involved in cell signaling.

Study ReferenceCell LineIC50 (μM)Mechanism of Action
MCF712.5PD-L1 inhibition
HeLa15.0Apoptosis induction

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The oxadiazole ring can bind to enzyme active sites, inhibiting their function.
  • Membrane Interaction : The benzothiophene moiety may interact with cellular membranes, altering membrane fluidity and function.
  • Signal Transduction Modulation : The compound may affect pathways related to cell growth and apoptosis.

Case Studies

A notable case study involved the evaluation of a series of oxadiazole derivatives for their antiviral effects against Hepatitis C virus (HCV). The study found that certain modifications to the oxadiazole structure significantly enhanced antiviral potency.

Key Findings:

  • The most effective derivative exhibited an EC50 value significantly lower than that of standard antiviral agents.

Properties

IUPAC Name

1-benzothiophen-2-yl-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c23-19(16-10-12-4-1-2-5-14(12)26-16)22-8-7-13(11-22)17-20-18(24-21-17)15-6-3-9-25-15/h1-6,9-10,13H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSIKKQYENFDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)C4=CC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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